molecular formula C₂₃H₃₄O₆ B123589 11,17-Dihydroxy-3,20-dioxopregnan-21-yl acetate CAS No. 4004-68-6

11,17-Dihydroxy-3,20-dioxopregnan-21-yl acetate

Cat. No.: B123589
CAS No.: 4004-68-6
M. Wt: 406.5 g/mol
InChI Key: BWCPGWRDUCWIIR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11,17-Dihydroxy-3,20-dioxopregnan-21-yl acetate typically involves multiple steps, starting from a suitable steroid precursor. The process includes hydroxylation at the 11 and 17 positions, followed by oxidation to introduce the keto groups at the 3 and 20 positions. The final step involves acetylation at the 21 position to yield the desired acetate ester .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process generally includes the use of catalysts and specific reagents to facilitate the hydroxylation, oxidation, and acetylation steps.

Chemical Reactions Analysis

Types of Reactions

11,17-Dihydroxy-3,20-dioxopregnan-21-yl acetate undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to keto groups.

    Reduction: Reduction of keto groups back to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like acetic anhydride (for acetylation) and various halogenating agents for introducing halogen substituents.

Major Products Formed

The major products formed from these reactions include various hydroxylated, keto, and acetylated derivatives of the parent compound .

Scientific Research Applications

11,17-Dihydroxy-3,20-dioxopregnan-21-yl acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 11,17-Dihydroxy-3,20-dioxopregnan-21-yl acetate involves its interaction with specific molecular targets, such as glucocorticoid receptors. Upon binding to these receptors, the compound modulates the expression of various genes involved in inflammatory and immune responses. This leads to its anti-inflammatory and immunosuppressive effects .

Comparison with Similar Compounds

Similar Compounds

  • 11,17-Dihydroxy-3,20-dioxopregna-1,4,6-trien-21-yl acetate
  • 11,17-Dihydroxy-3,20-dioxopregna-4,6-dien-21-yl acetate
  • 16alpha,17-Dihydroxy-3,20-dioxopregna-1,4,9(11)-trien-21-yl acetate
  • 9-Fluoro-11-hydroxy-3,20-dioxopregna-1,4,16-trien-21-yl acetate

Uniqueness

11,17-Dihydroxy-3,20-dioxopregnan-21-yl acetate is unique due to its specific hydroxylation and acetylation pattern, which imparts distinct biological activities and chemical properties. Its ability to modulate glucocorticoid receptors makes it particularly valuable in medical research and therapeutic applications .

Properties

IUPAC Name

[2-(11,17-dihydroxy-10,13-dimethyl-3-oxo-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34O6/c1-13(24)29-12-19(27)23(28)9-7-17-16-5-4-14-10-15(25)6-8-21(14,2)20(16)18(26)11-22(17,23)3/h14,16-18,20,26,28H,4-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWCPGWRDUCWIIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(=O)C1(CCC2C1(CC(C3C2CCC4C3(CCC(=O)C4)C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70960501
Record name 11,17-Dihydroxy-3,20-dioxopregnan-21-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70960501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4004-68-6
Record name Hydrallostane 21-acetate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15479
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 11,17-Dihydroxy-3,20-dioxopregnan-21-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70960501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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